molecular formula C13H16N2O3 B12869518 rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate

rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate

Katalognummer: B12869518
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: NZYMFGJXARXLAA-WDEREUQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate: is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzamide Group: This step usually involves the reaction of the pyrrolidine derivative with benzoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Optimization of Reaction Conditions: To maximize yield and purity.

    Use of Catalysts: To enhance reaction rates.

    Purification Techniques: Such as crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the benzamide group.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and protein binding.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: As an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-benzamidopyrrolidine-2-carboxylate: Without the chiral centers.

    Ethyl 4-benzamidopyrrolidine-2-carboxylate: With an ethyl ester instead of a methyl ester.

    4-Benzamidopyrrolidine-2-carboxylic acid: Without the ester group.

Uniqueness

The unique aspect of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate lies in its chiral centers, which can lead to specific interactions with biological targets, potentially resulting in unique biological activities compared to its non-chiral or differently substituted analogs.

Eigenschaften

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

methyl (2R,4S)-4-benzamidopyrrolidine-2-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)11-7-10(8-14-11)15-12(16)9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3,(H,15,16)/t10-,11+/m0/s1

InChI-Schlüssel

NZYMFGJXARXLAA-WDEREUQCSA-N

Isomerische SMILES

COC(=O)[C@H]1C[C@@H](CN1)NC(=O)C2=CC=CC=C2

Kanonische SMILES

COC(=O)C1CC(CN1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.